1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine
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Overview
Description
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a 2-phenyl-1H-imidazol-1-yl ethyl group
Preparation Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Attachment of the Piperazine Ring: The next step involves the alkylation of the imidazole derivative with 1-(2-chloroethyl)piperazine under basic conditions to form the intermediate compound.
Introduction of the Benzoyl Group: Finally, the intermediate is acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe in biological assays to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine include:
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperazine: This compound has a methyl group instead of a phenyl group on the imidazole ring, which may alter its binding affinity and pharmacological properties.
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperazine: The ethyl group on the imidazole ring can affect the compound’s solubility and metabolic stability.
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)propyl]piperazine: The propyl group instead of an ethyl group can influence the compound’s steric interactions and overall activity.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-10-6-9-20(22(21)31-2)24(29)28-17-14-26(15-18-28)13-16-27-12-11-25-23(27)19-7-4-3-5-8-19/h3-12H,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSLEZBXIYMXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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